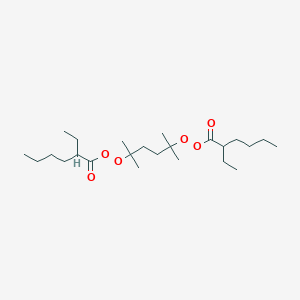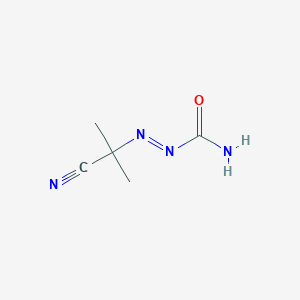
Silver sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver sulfate is an inorganic compound with the chemical formula Ag₂SO₄. It is a white or slightly grayish crystalline solid at room temperature. This compound is odorless and photosensitive, meaning it can change when exposed to light. This compound is soluble in water, but its solubility decreases as the temperature decreases. It is also soluble in solutions of alkali chlorides, such as sodium, potassium, and ammonium chloride, where it forms soluble complex ions. The compound has a high melting point of 652.85°C and decomposes upon heating, producing silver, silver oxide, and sulfur trioxide .
作用机制
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Silver Sulfate has been found to influence in vitro morphogenesis in many tissue culture experiments . The exact mechanism of this promotion is unclear, but it is believed to interfere with ethylene perception due to its water solubility .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to promote transdifferentiation through influence on physiological biochemical changes essential for the developmental processes in Gladiolus hybridus .
Molecular Mechanism
It is believed to interact with certain biomolecules and enzymes, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been found to promote morphogenesis at higher levels through influence on physiological biochemical changes essential for the morphogenic parameters studied .
准备方法
Silver sulfate can be synthesized through a precipitation reaction by combining silver nitrate (AgNO₃) and a sulfate salt like sodium sulfate (Na₂SO₄) in an aqueous solution. The reaction is as follows: [ 2AgNO₃ + Na₂SO₄ \rightarrow Ag₂SO₄ + 2NaNO₃ ] The resulting this compound precipitates out of the solution and can be purified by recrystallization from concentrated sulfuric acid, which expels traces of nitrate .
In industrial production, this compound is often prepared by treating an aqueous solution of silver nitrate with sulfuric acid: [ 2AgNO₃ + H₂SO₄ \rightarrow Ag₂SO₄ + 2HNO₃ ] This method is efficient and yields high-purity this compound .
化学反应分析
Silver sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be reduced to metallic silver by reducing agents such as hydrogen gas or carbon monoxide. Conversely, it can be oxidized to form silver oxide and sulfur trioxide upon heating.
Substitution Reactions: this compound can react with halide ions to form silver halides and sulfate ions. For example[ Ag₂SO₄ + 2Cl⁻ \rightarrow 2AgCl + SO₄^{2-} ]
Complex Formation: This compound forms soluble complex ions with alkali chlorides, such as sodium chloride, potassium chloride, and ammonium chloride.
科学研究应用
Silver sulfate has a variety of applications in scientific research and industry:
Analytical Chemistry: It is used in polarography, a technique for measuring the current that flows in a solution as a function of an applied voltage.
Plating Processes: this compound provides a source of silver ions for processes such as silver plating and the manufacture of silver-containing chemicals.
相似化合物的比较
Silver sulfate can be compared with other silver compounds such as silver nitrate (AgNO₃), silver chloride (AgCl), and silver oxide (Ag₂O).
Silver Nitrate (AgNO₃): Unlike this compound, silver nitrate is highly soluble in water and is commonly used in photography, medicine, and as a precursor to other silver compounds.
Silver Chloride (AgCl): Silver chloride is known for its low solubility in water and is used in photographic paper and as an antimicrobial agent.
Silver Oxide (Ag₂O): Silver oxide is used in batteries and as a catalyst in various chemical reactions.
This compound is unique due to its specific solubility properties and its ability to form complex ions with alkali chlorides, making it valuable in certain industrial and analytical applications .
属性
CAS 编号 |
10294-26-5 |
|---|---|
分子式 |
AgH2O4S |
分子量 |
205.95 g/mol |
IUPAC 名称 |
silver;sulfuric acid |
InChI |
InChI=1S/Ag.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI 键 |
XDNDXYZWMMAEPS-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Ag+].[Ag+] |
规范 SMILES |
OS(=O)(=O)O.[Ag] |
密度 |
5.45 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
10294-26-5 19287-89-9 |
物理描述 |
Silver sulfate is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999) |
Pictograms |
Corrosive; Environmental Hazard |
相关CAS编号 |
19287-89-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)





![3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B77886.png)




